molecular formula C15H13ClN4O4S2 B10867050 methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylate

methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B10867050
M. Wt: 412.9 g/mol
InChI Key: OYMBXVFOCSMJEK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]sulfonyl}-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group, a chloro group, and a sulfonyl group linked to an aniline derivative containing a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of Substituents: The chloro and carboxylate groups are introduced through halogenation and esterification reactions, respectively.

    Sulfonylation: The aniline derivative is sulfonylated using sulfonyl chlorides under basic conditions.

    Triazole Formation: The triazole moiety is introduced via a cyclization reaction involving an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]sulfonyl}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the aniline derivative can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]sulfonyl}-2-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study biological processes involving sulfur-containing compounds or triazole derivatives.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]sulfonyl}-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole moiety can interact with metal ions or hydrogen bond donors/acceptors, while the sulfonyl group can form strong dipole-dipole interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfonyl}-2-thiophenecarboxylate: Similar structure but with different substituents on the aniline ring.

    Methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]sulfonyl}-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]sulfonyl}-2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a triazole and a sulfonyl group makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C15H13ClN4O4S2

Molecular Weight

412.9 g/mol

IUPAC Name

methyl 5-chloro-3-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H13ClN4O4S2/c1-24-15(21)14-12(6-13(16)25-14)26(22,23)19-11-4-2-10(3-5-11)7-20-9-17-8-18-20/h2-6,8-9,19H,7H2,1H3

InChI Key

OYMBXVFOCSMJEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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